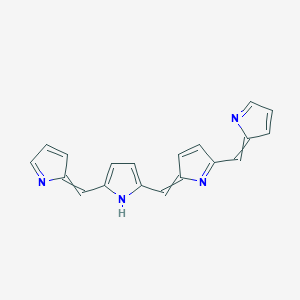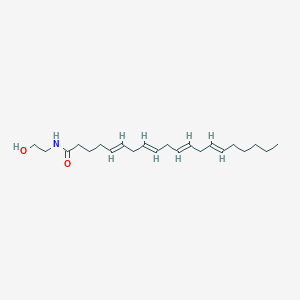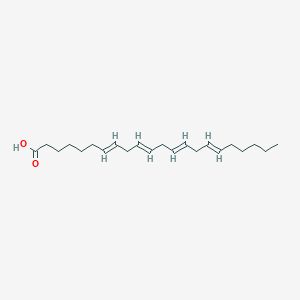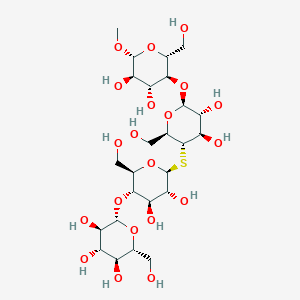
21H-biline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
21H-biline can be synthesized from heme through a series of enzymatic reactions. The initial step involves the cleavage of heme by heme oxygenase, producing biliverdin. Biliverdin is then rapidly reduced to this compound by biliverdin reductase . The reaction conditions typically involve the use of specific enzymes and cofactors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological sources, such as porcine gallbladders . The process includes several steps: extraction, purification, and crystallization to obtain a high-purity product. The compound is then formulated into a crystalline solid for various applications .
化学反応の分析
Types of Reactions
21H-biline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include biliverdin (oxidation product) and various substituted derivatives of this compound (substitution products) .
科学的研究の応用
21H-biline has a wide range of applications in scientific research:
作用機序
21H-biline exerts its effects primarily through its role in the degradation of hemoglobin. The compound interacts with enzymes such as heme oxygenase and biliverdin reductase, facilitating the conversion of heme to biliverdin and subsequently to this compound . This process involves the cleavage of the heme ring and the reduction of biliverdin, which are critical steps in the catabolism of hemoglobin .
類似化合物との比較
Similar Compounds
Biliverdin: An intermediate in the degradation of heme, structurally similar to 21H-biline but with an additional double bond.
Stercobilin: A downstream product of this compound metabolism, involved in the final stages of heme degradation.
Urobilin: Another product of heme degradation, excreted in urine and used as a marker for liver function.
Uniqueness
This compound is unique due to its role as a central intermediate in the heme degradation pathway. Its ability to undergo various chemical reactions and its involvement in critical biological processes make it a valuable compound for research and diagnostic applications .
特性
CAS番号 |
24755-35-9 |
|---|---|
分子式 |
C19H14N4 |
分子量 |
298.3 g/mol |
IUPAC名 |
2-(pyrrol-2-ylidenemethyl)-5-[[5-(pyrrol-2-ylidenemethyl)-1H-pyrrol-2-yl]methylidene]pyrrole |
InChI |
InChI=1S/C19H14N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-13,22H |
InChIキー |
PPRBOEHFGAHFGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1 |
正規SMILES |
C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)





![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
